

# ONPG: A High-Affinity Substrate for $\beta$ -Galactosidase in Research and Diagnostics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ONPG

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ortho-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) is a synthetic chromogenic substrate widely employed for the sensitive detection and kinetic analysis of  $\beta$ -galactosidase. Its structural similarity to lactose, the natural substrate of the enzyme, coupled with a readily detectable colored product upon hydrolysis, makes it an invaluable tool in molecular biology, microbiology, and clinical diagnostics. This technical guide provides a comprehensive overview of **ONPG**'s substrate specificity for  $\beta$ -galactosidase, including quantitative kinetic data, detailed experimental protocols, and a visualization of the underlying biochemical processes.

## The Principle of ONPG-Based $\beta$ -Galactosidase Detection

The utility of **ONPG** lies in its enzymatic cleavage by  $\beta$ -galactosidase. The enzyme catalyzes the hydrolysis of the  $\beta$ -glycosidic bond in **ONPG**, yielding two products: galactose and ortho-nitrophenol (ONP).<sup>[1][2][3]</sup> While **ONPG** itself is colorless, the resulting o-nitrophenol imparts a yellow color to the solution, which can be quantified spectrophotometrically at a wavelength of 420 nm.<sup>[2][3][4]</sup> This colorimetric change provides a direct and quantitative measure of  $\beta$ -galactosidase activity.

The enzymatic reaction can be summarized as follows:



It is important to note that while **ONPG** is an excellent substrate for  $\beta$ -galactosidase, it does not typically induce the expression of the lac operon, which encodes the enzyme.[3] Therefore, for in vivo assays, an inducer such as isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) is often required to ensure the transcription of the  $\beta$ -galactosidase gene (lacZ).[3]

## Quantitative Analysis of Substrate Specificity

The interaction between  $\beta$ -galactosidase and **ONPG** can be characterized by the Michaelis-Menten kinetic parameters, namely the Michaelis constant ( $K_m$ ) and the maximum velocity ( $V_{max}$ ).  $K_m$  represents the substrate concentration at which the reaction rate is half of  $V_{max}$  and is an inverse measure of the enzyme's affinity for the substrate. A lower  $K_m$  value indicates a higher affinity.  $V_{max}$  reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes experimentally determined  $K_m$  and  $V_{max}$  values for  $\beta$ -galactosidase from various sources with **ONPG** as the substrate.

Source of $\beta$ -Galactosidase	$K_m$ (mM)	$V_{max}$ (units)	Reference
Aspergillus oryzae	0.800	0.0864 A/min	[5]
Lactobacillus plantarum HF571129	6.644	147.5 $\mu\text{mol min}^{-1} \text{mg}^{-1}$	[6]
Lactiplantibacillus plantarum GV54	27.37574	0.259289 U/min	[7]
Recombinant (Gal308)	$2.7 \pm 0.3$	$464.7 \pm 7.8 \text{ s}^{-1} (\text{kcat})$	[8]
Ziziphus spina-christi	3.65	0.18 $\mu\text{mol / min}$	[9]
General Experimental Determination	0.24	Not specified	[2]

Note: The units for  $V_{max}$  can vary between studies and are presented as reported in the source.

These data highlight that the kinetic parameters can vary significantly depending on the source of the enzyme. Generally,  $\beta$ -galactosidase exhibits a high affinity for **ONPG**, as indicated by the low millimolar  $K_m$  values. For instance, the enzyme from *Aspergillus oryzae* shows a particularly high affinity with a  $K_m$  of 0.800 mM.<sup>[5]</sup>

## Experimental Protocols for $\beta$ -Galactosidase Assay Using **ONPG**

The following sections provide detailed methodologies for performing  $\beta$ -galactosidase assays with **ONPG** in both microplate and test tube formats.

### Microplate Assay Protocol (96-well plate)

This protocol is suitable for high-throughput screening and analysis of a large number of samples.

- Cell Lysis:
  - Culture cells that have been transfected with a LacZ-expressing plasmid or induced to express  $\beta$ -galactosidase.
  - For adherent cells, wash with phosphate-buffered saline (PBS) and then add 1X Lysis Buffer.
  - For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in 1X Lysis Buffer.
  - Incubate to ensure complete cell lysis. The lysate can be transferred to a fresh microtiter plate.<sup>[10]</sup>
- Standard Curve Preparation:
  - Prepare a serial dilution of a known concentration of  $\beta$ -galactosidase standard in Standard Dilution Buffer. A 2-fold serial dilution with 8 points is recommended.<sup>[10]</sup>
- Assay Procedure:

- Add 50 µl of cell lysate or  $\beta$ -galactosidase standard to each well of a 96-well plate.[\[10\]](#)
- Include a blank well containing 50 µl of lysis buffer and a control well with lysate from non-transfected cells to measure endogenous enzyme activity.[\[10\]](#)
- Add 100 µl of **ONPG** Substrate Solution to each well.[\[10\]](#)
- Incubate the plate at room temperature. The incubation time can range from 10 minutes to 4 hours, depending on the level of  $\beta$ -galactosidase expression.[\[10\]](#)
- Read the absorbance at 405-420 nm using a microplate spectrophotometer.[\[10\]](#)
- Data Analysis:
  - Quantify the  $\beta$ -galactosidase expression in the samples by comparing their absorbance values to the linear standard curve.[\[10\]](#)

## Macro Assay Protocol (Test Tube)

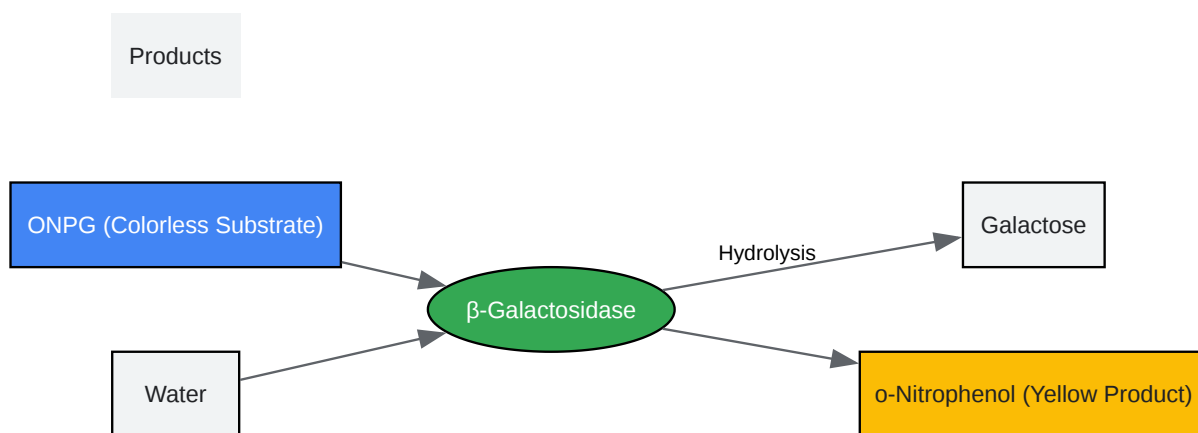
This protocol is suitable for a smaller number of samples or when a microplate reader is not available.

- Sample Preparation:
  - Prepare cell lysates as described in the microplate assay protocol.
  - Transfer 100 µl of the cell lysate to a fresh microfuge tube.[\[10\]](#)
- Standard Curve Preparation:
  - Prepare a serial dilution of  $\beta$ -galactosidase standards as described for the microplate assay. Transfer 50 µl of each standard to a fresh tube containing 100 µl of cell lysate from a mock transfection.[\[10\]](#)
- Assay Procedure:
  - Prepare a blank tube with the appropriate buffer.
  - Add 300 µl of 1X **ONPG** Substrate Solution to each tube (samples and standards).[\[10\]](#)

- Incubate the tubes at room temperature until a yellow color develops (approximately 10 minutes to 4 hours).[10]
- Stop the reaction by adding 500 µl of Stop Solution.[10]
- Read the absorbance at 405-420 nm with a spectrophotometer.[10]
- Data Analysis:
  - Calculate the  $\beta$ -galactosidase concentration in the samples based on the standard curve.

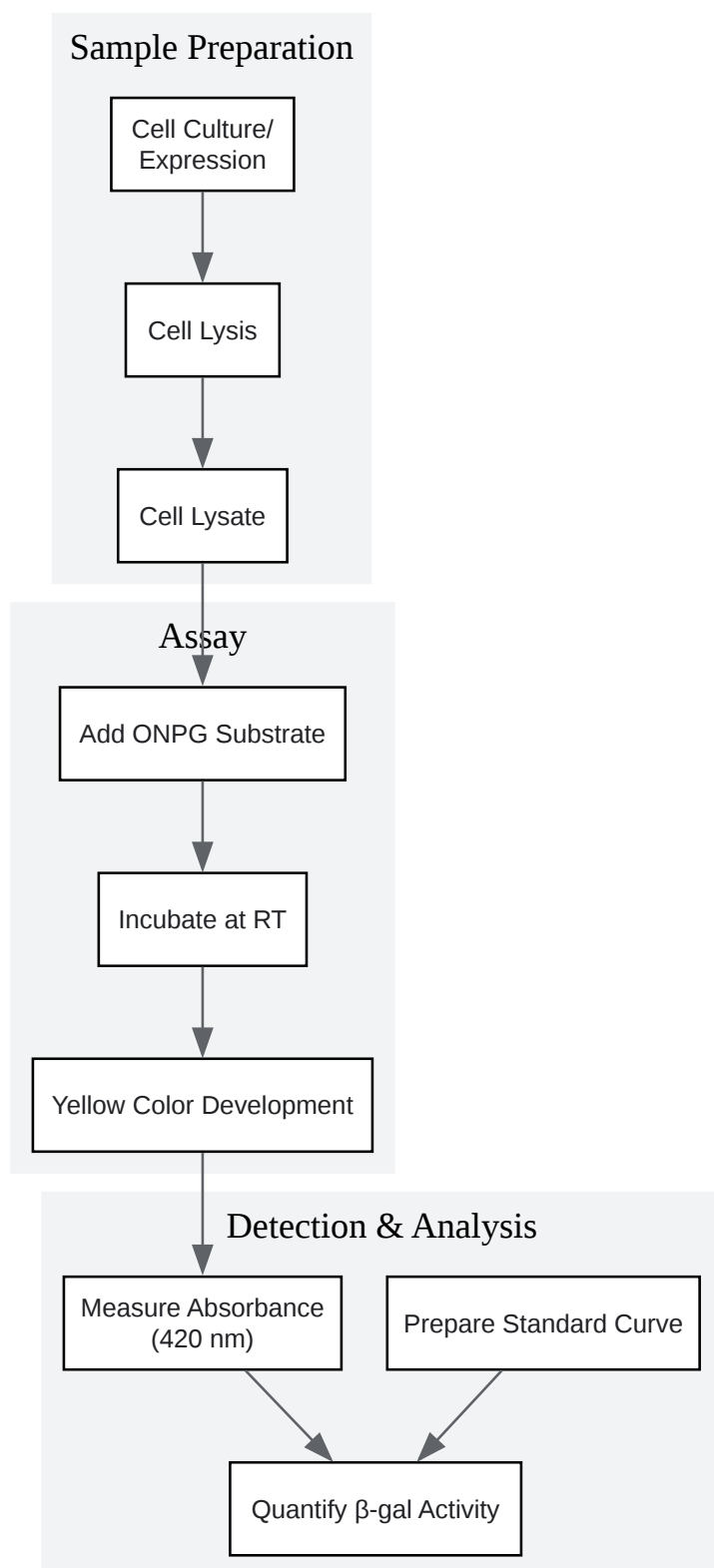
## Visualizing the Process

To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.



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Caption: Enzymatic hydrolysis of **ONPG** by  $\beta$ -galactosidase.



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- To cite this document: BenchChem. [ONPG: A High-Affinity Substrate for  $\beta$ -Galactosidase in Research and Diagnostics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#onpg-substrate-specificity-for-galactosidase]

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